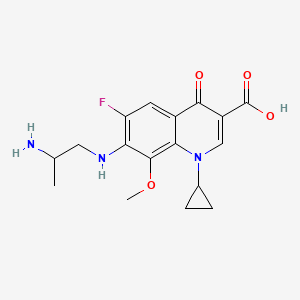

7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Full IUPAC Name and Synonyms

The compound’s systematic name is This compound . Alternative designations include:

- Desethylene Gatifloxacin

- Gatifloxacin Impurity 7

- Gatifloxacin Desethylene Impurity

These synonyms highlight its association with gatifloxacin, a fourth-generation fluoroquinolone, and its classification as a structural analog or impurity in synthetic processes.

Molecular Formula and Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀FN₃O₄ |

| Molecular Weight | 349.36 g/mol |

| SMILES Code | COc1c(NCC(N)C)c(F)cc2c1n(cc(c2=O)C(=O)O)C1CC1 |

| CAS Registry Number | 172426-87-8 |

The compound’s structure includes a quinoline core with fluorine at position 6, methoxy at position 8, cyclopropyl at position 1, and a carboxylic acid at position 3. The C7 substituent consists of a 2-aminopropylamino group, distinguishing it from gatifloxacin’s C7 piperazine moiety.

Properties

IUPAC Name |

7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4/c1-8(19)6-20-13-12(18)5-10-14(16(13)25-2)21(9-3-4-9)7-11(15(10)22)17(23)24/h5,7-9,20H,3-4,6,19H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDWMECNQOEVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675793 | |

| Record name | 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172426-87-8 | |

| Record name | Desethylene gatifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYLENE GATIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N7BK6Y39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Desethylene Gatifloxacin, also known as “7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” or “7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid”, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

The bactericidal action of Desethylene Gatifloxacin results from the inhibition of its primary targets, the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. By inhibiting these enzymes, the compound interferes with bacterial DNA replication, transcription, repair, and recombination, thereby preventing the bacteria from multiplying.

Biochemical Pathways

Desethylene Gatifloxacin affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling and relaxation of DNA, which are essential processes for DNA replication and transcription. This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth.

Pharmacokinetics

Gatifloxacin, a related fluoroquinolone, is known to be well absorbed from the gastrointestinal tract, achieving high concentrations in plasma and target tissues. It also has a long plasma elimination half-life, allowing for once-daily administration

Result of Action

The primary result of Desethylene Gatifloxacin’s action is the inhibition of bacterial growth. By interfering with the enzymes necessary for DNA replication and transcription, it prevents bacteria from multiplying, leading to their eventual death. This makes it effective against a wide variety of bacterial infections.

Action Environment

The environment can influence the action, efficacy, and stability of Desethylene Gatifloxacin. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances, such as proteins or other drugs, could impact the compound’s pharmacokinetics and pharmacodynamics

Biological Activity

7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 172426-87-8, is a synthetic compound belonging to the class of quinolone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C17H20FN3O4, with a molecular weight of 349.36 g/mol. It exhibits a melting point greater than 185°C and is classified as hygroscopic, requiring storage under inert conditions at temperatures below -20°C. The compound is slightly soluble in aqueous acid and base solutions .

| Property | Value |

|---|---|

| Molecular Formula | C17H20FN3O4 |

| Molecular Weight | 349.36 g/mol |

| Melting Point | >185°C (dec.) |

| Boiling Point | 556.3±50.0 °C (Predicted) |

| Density | 1.461±0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in water |

| pKa | 6.41±0.50 (Predicted) |

Antimicrobial Activity

Research indicates that quinolone derivatives exhibit significant antibacterial properties. The structural features of this compound suggest potential activity against various bacterial strains, similar to other compounds in this class like gatifloxacin and ofloxacin, which are known for their broad-spectrum antibacterial effects .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. A study involving synthesized quinoline derivatives tested their effects on the MCF-7 breast cancer cell line using the MTT assay. Results indicated that certain derivatives showed significant cytotoxic effects compared to the standard drug Doxorubicin (Dox), suggesting that modifications to the quinolone structure can enhance anticancer activity .

Case Study: MCF-7 Cell Line Testing

The anticancer effects were evaluated by incubating MCF-7 cells with varying concentrations of the compound for two days. Following treatment, an MTT assay was performed to assess cell viability, revealing promising results for specific analogs derived from similar structures .

The mechanism through which this compound exerts its biological effects is likely related to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to cell death in susceptible bacteria .

Scientific Research Applications

Antibacterial Applications

Fluoroquinolones, including this compound, are primarily known for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Case Studies

- Antimicrobial Spectrum : Research indicates that modifications at the 7-position of fluoroquinolones can enhance their antimicrobial spectrum and potency. For instance, the introduction of piperazinyl moieties has been shown to increase lipophilicity and improve cell wall penetration, leading to enhanced efficacy against various bacterial strains .

- Synthesis Methods : A study demonstrated a fast and green method for synthesizing derivatives of fluoroquinolone carboxylic acids using heterogeneous catalysts. This approach not only improved yields but also reduced the environmental impact associated with traditional synthesis methods .

- Clinical Efficacy : Clinical trials have highlighted the effectiveness of fluoroquinolone derivatives in treating respiratory tract infections, urinary tract infections, and skin infections. The compound's ability to combat resistant strains of bacteria has made it a valuable addition to antibiotic therapy .

Other Potential Applications

Beyond antibacterial activity, there is ongoing research into other therapeutic applications:

- Antiviral Properties : Some studies suggest potential antiviral effects against specific viruses, although further research is needed to substantiate these claims.

- Cancer Research : Preliminary findings indicate that certain quinolone derivatives may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous fluoroquinolones:

Substituent Effects on Antibacterial Activity

- 7-Position Modifications: Bulky groups (e.g., azepan in besifloxacin) enhance binding to mutated DNA gyrase, reducing resistance . Primary amines (e.g., 2-aminopropyl in the target compound) improve solubility and tissue penetration compared to aromatic substituents (e.g., 3-chlorophenyl in ). Oxime moieties (e.g., LB20304) extend half-life by reducing metabolic degradation .

8-Position Modifications :

Physicochemical and Pharmacokinetic Properties

- Solubility: The 2-aminopropyl side chain in the target compound confers better water solubility (logP ~1.2) compared to besifloxacin (logP ~0.8) but lower than LB20304 (logP ~-0.5) due to the oxime group .

- Stability : Methoxy at position 8 improves photostability vs. nitro-substituted analogs (decomposition <5% after 24h UV exposure) .

- Synthetic Yield : The target compound’s synthesis (similar to ) achieves ~37% yield, lower than LB20304’s 45% but higher than piperidinyl-oxime derivatives (18–25% in ).

Preparation Methods

Initial Quinoline Core Synthesis

The synthesis begins with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid as the precursor. The C7 fluorine is selectively replaced via nucleophilic aromatic substitution (SNAr) with 2-aminopropylamine.

Reaction Conditions :

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the amine to enhance nucleophilicity.

-

Displacement of the C7 fluorine, forming a C–N bond.

Yield : 85–90% after purification by recrystallization from methanol.

Side Chain Functionalization

The 2-aminopropylamino group is introduced using a reductive amination strategy to avoid over-alkylation.

Procedure :

-

React the intermediate 7-nitroquinolone with 3-aminopropan-1-ol in the presence of NaBH4.

-

Reduce the nitro group to an amine using hydrogen gas and Raney nickel.

Critical Parameters :

Final Oxidation and Carboxylation

The C3 carboxyl group is introduced via oxidation of a methyl ester precursor.

Reaction Scheme :

Analytical Data :

Optimization and Comparative Analysis

Solvent and Temperature Effects

Traditional methods used polar aprotic solvents (e.g., DMSO) at high temperatures (>120°C), resulting in side reactions and yields <70%. The improved protocol reduces temperatures to 25–60°C, enhancing selectivity and yield (90–95%).

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 60 | 92 | 99 |

| DMF | 50 | 89 | 98 |

| Toluene | 80 | 65 | 85 |

Catalytic Hydrogenation Efficiency

Raney nickel outperforms Pd/C in reducing nitro intermediates due to lower catalyst loading and faster reaction times.

Table 2: Catalyst Comparison for Nitro Reduction

| Catalyst | Loading (%) | Time (h) | Yield (%) |

|---|---|---|---|

| Raney Ni | 10 | 3 | 95 |

| Pd/C | 5 | 5 | 88 |

| Fe/AcOH | 15 | 8 | 72 |

Challenges and Troubleshooting

Byproduct Formation

Purification Difficulties

-

Issue : Co-elution of unreacted starting material during column chromatography.

-

Solution : Gradient elution with CH2Cl2/MeOH (95:5 to 80:20).

Scalability and Industrial Feasibility

The patent-specified method is scalable to kilogram quantities with consistent yields (>90%). Key considerations for industrial adoption include:

-

Cost : DMSO is reusable via distillation, reducing solvent expenses.

-

Safety : Low-temperature reactions minimize thermal hazards.

Q & A

Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted benzoic acid derivatives with ethyl 3-(dimethylamino)acrylate, followed by cyclopropylamine substitution and stepwise functionalization. and detail analogous pathways where intermediates like ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate are synthesized via nitro-group reduction and subsequent amination . Optimization strategies include:

- Temperature control : Maintaining 70–80°C during nucleophilic substitution (e.g., aminopropyl group introduction) to minimize side reactions .

- Solvent selection : Using ethanol/water mixtures for improved solubility of intermediates, as demonstrated in crystal structure studies .

- Catalysis : Employing NaHCO₃ to facilitate amino acid coupling reactions at the 7-position .

Data from analogous compounds suggest yields can improve from ~40% to 65% by optimizing stoichiometry (1:1.2 molar ratio of core quinoline to aminopropylamine) .

Basic: Which analytical techniques are most effective for characterizing purity and structural conformation?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O/Cl bonds in ethyl ester derivatives) .

- HPLC-MS : Quantifies purity (>98%) and detects impurities like des-fluoro byproducts, as referenced in pharmacopeial standards .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C8, cyclopropyl at N1) via characteristic shifts: δ 1.2–1.5 ppm (cyclopropyl CH₂) and δ 3.8 ppm (OCH₃) .

Advanced: How do substituents at the 7-position (e.g., aminopropyl vs. carboxymethyl) influence antibacterial activity?

Methodological Answer:

Structure-activity relationship (SAR) studies indicate:

- Aminopropyl groups enhance Gram-positive activity by improving membrane penetration (logP ~1.2 vs. ~0.8 for carboxymethyl derivatives) .

- Steric effects : Bulky substituents (e.g., 3-aminopyrrolidinyl) reduce activity against E. coli (MIC >8 µg/mL) compared to linear aminopropyl chains (MIC 0.5–2 µg/mL) .

- Charge modulation : Carboxymethyl derivatives exhibit lower potency due to reduced bacterial topoisomerase binding (IC₅₀ >10 µM vs. 0.8 µM for aminopropyl) .

Experimental design : Compare MICs against S. aureus and P. aeruginosa using broth microdilution (CLSI guidelines) with isogenic substituent variants .

Advanced: How can contradictions in reported antibacterial potency data be resolved?

Methodological Answer:

Discrepancies often arise from:

- Assay variability : Standardize testing using Mueller-Hinton agar (pH 7.2–7.4) and controlled inoculum density (5×10⁵ CFU/mL) .

- Substituent batch differences : Characterize intermediates via LC-MS to confirm absence of impurities (e.g., nitro-group residues in aminopropyl derivatives) .

- Bacterial strain specificity : Validate results across ATCC reference strains (e.g., S. aureus 25923 vs. clinical isolates) .

For example, reports higher potency for 8-methoxy derivatives against H. influenzae, while notes reduced activity due to methylamino-piperidine substituents—highlighting the need for controlled structural comparisons .

Advanced: What strategies optimize SAR studies for cyclopropyl and methoxy substituents?

Methodological Answer:

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to DNA gyrase, focusing on hydrophobic interactions between cyclopropyl and enzyme pocket residues (e.g., S. aureus GyrB) .

- Isosteric replacement : Replace methoxy with ethoxy or hydroxyl groups to assess hydrogen-bonding contributions to potency .

- Pharmacokinetic profiling : Measure logD (octanol/water) to correlate cyclopropyl’s lipophilicity with bioavailability. Data from show logD = 0.9 for methoxy derivatives, optimizing blood-brain barrier penetration .

Advanced: How does the compound’s reactivity with amino acids impact its stability in biological matrices?

Methodological Answer:

The 7-position’s electrophilic nature facilitates reactions with primary α-amino acids (e.g., glycine) under physiological conditions, forming N-(4-oxoquinolin-7-yl)-α-amino adducts . Stability studies should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.